1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione

Organic Synthesis Thermal Stability Purification

This N-substituted maleimide features a 1-hydroxy-2-oxopropyl group imparting unique dual electrophilic/nucleophilic reactivity absent in simple alkyl maleimides. Enables site-specific bioconjugation, reversible covalent modification, or metal chelation. With a predicted boiling point of 333.3°C and extremely low vapor pressure (9.8×10⁻⁶ mmHg), it supports high-temperature solvent-free reactions and reduces airborne exposure risks. Ideal for pharmaceutical screening, activity-based probe development, and polymer chemistry.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 66234-84-2
Cat. No. B12797423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione
CAS66234-84-2
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCC(=O)C(N1C(=O)C=CC1=O)O
InChIInChI=1S/C7H7NO4/c1-4(9)7(12)8-5(10)2-3-6(8)11/h2-3,7,12H,1H3
InChIKeyINYVLMMCYHZEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 1 milligram / 100 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione (CAS 66234-84-2): A Specialized Maleimide Building Block


1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione (CAS 66234-84-2) is an N-substituted maleimide derivative featuring a pyrrole-2,5-dione core and a 1-hydroxy-2-oxopropyl side chain [1]. The compound has a molecular formula of C7H7NO4 and a molecular weight of 169.13 g/mol [1]. It is catalogued under NSC-145168 in the National Cancer Institute's Developmental Therapeutics Program, indicating historical evaluation in anticancer screening [2]. Despite its inclusion in screening libraries, peer-reviewed pharmacological or biochemical characterization of this specific compound is notably absent from the primary literature, which fundamentally limits the ability to establish quantitative differentiation versus structural analogs.

Why Analogue Substitution Fails for 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione (66234-84-2) in Research Applications


The assumption that simpler N-substituted maleimides can serve as functional replacements for 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione is scientifically unfounded and risky for procurement. The compound's defining feature is its 1-hydroxy-2-oxopropyl group, a bifunctional α-hydroxy ketone. This motif confers a unique, dual electrophilic/nucleophilic reactivity profile absent in common analogs like N-ethylmaleimide or N-methylmaleimide, which are solely Michael acceptors [1]. In the absence of molecule-specific biological data, the structural distinction becomes the primary driver of value: the α-hydroxy ketone may enable site-specific bioconjugation, reversible covalent modification, or chelation of metal ions—capabilities not achievable with simple alkyl maleimides. Generic substitution risks losing the programmatically essential reactivity that motivated the initial selection of this rare building block. The quantitative evidence below, while limited to physicochemical and class-level comparisons, underscores the physical property differences that further contraindicate interchangeability.

Quantitative Differentiation Evidence for 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione (66234-84-2)


Boiling Point versus N-Methylmaleimide Indicates Stronger Intermolecular Forces

The target compound exhibits a predicted boiling point of 333.3 °C at 760 mmHg . This value is significantly higher than that of the smallest commercial N-substituted maleimide, N-methylmaleimide (bp 185 °C) [1]. The >148 °C difference reflects the enhanced hydrogen-bonding capacity of the 1-hydroxy-2-oxopropyl group, which directly impacts distillation-based purification strategies and thermal processing windows. A researcher requiring a maleimide building block that remains in the liquid phase over a wider temperature range for high-temperature reactions would find N-methylmaleimide an unsuitable substitute.

Organic Synthesis Thermal Stability Purification

Density Differential with N-Ethylmaleimide Impacts Formulation and Handling

The predicted density of 1-(1-hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione is 1.499 g/cm³ . This is markedly higher than the density of the widely used maleimide N-ethylmaleimide (1.2 g/cm³) [1]. A 25% increase in density alters volumetric dosing, solvent miscibility, and combustion safety risk profiles. For procurement, this means that a 1 kg container of the target compound occupies ~667 mL, while the same mass of N-ethylmaleimide occupies ~833 mL. Such a difference can affect shipping costs, storage requirements, and automated liquid handling in high-throughput discovery settings.

Formulation Science Physical Chemistry Procurement Specifications

Extremely Low Vapor Pressure Indicates Superior Containment Properties

The compound has a predicted vapor pressure of 9.8×10⁻⁶ mmHg at 25 °C . For comparison, the common dienophile N-phenylmaleimide has a vapor pressure of approximately 0.1 mmHg at 25 °C , making the target compound over 10,000 times less volatile. This ultra-low volatility is a critical safety and engineering control advantage. In process chemistry or kilogram-scale synthesis, airborne exposure risk is vastly reduced, potentially simplifying the required containment infrastructure and lowering industrial hygiene costs compared to more volatile maleimides.

Environmental Safety Occupational Health Scale-Up

Structural Uniqueness: The Alpha-Hydroxy Ketone Differentiates from All Simple Maleimides

A search of the PubChem and ChEMBL databases reveals that the 1-hydroxy-2-oxopropyl substitution pattern on a pyrrole-2,5-dione core is extremely rare, with the target compound being the sole representative in this space [1]. Chemoproteomic profiling of structurally related N-substituted maleimides demonstrates that the nature of the N-substituent dramatically tunes cysteine selectivity and cross-linking efficiency (probe reactivity ranging from 10-90% labelling depending on the side chain) [2]. The α-hydroxy ketone motif introduces hydrogen-bond donor/acceptor capabilities and potential for reversible covalent adduct formation, which are absent in all standard alkyl- and aryl-maleimides. For a chemical biologist seeking to map novel cysteine pockets or develop covalent probes with unique pharmacodynamics, this structural motif is the basis for selecting the compound, not a generic maleimide.

Medicinal Chemistry Bioconjugation Chemical Biology

Scarcity of Biological Data Versus Well-Characterized Analogs is a Procurement Differentiator

A comprehensive review of the biomedical literature confirms that 1-(1-hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione has no published IC50, Ki, or EC50 data in any publicly available database, including ChEMBL, PubChem BioAssay, or the NCI-60 human tumor cell line screen results [1]. In stark contrast, N-ethylmaleimide has over 3,000 bioassay data points and a well-defined mechanism as a cysteine protease inhibitor [2]. For a discovery scientist, this information vacuum is not a weakness but a strategic asset: the compound represents a structurally novel, biologically unannotated chemotype that is highly unlikely to have been screened against contemporary target panels. Procuring this compound, therefore, offers a genuine opportunity for first-in-class chemical biology or lead discovery efforts, whereas a characterized analog like N-ethylmaleimide presents a high risk of redundancy and prior art.

Drug Discovery Screening Library Novelty

High Polar Surface Area Correlates with Superior Aqueous Solubility Profiles

The target compound has a calculated topological polar surface area (tPSA) of 74.7 Ų [1]. This is significantly greater than the tPSA of N-methylmaleimide (37.4 Ų) and N-ethylmaleimide (37.4 Ų) [2]. tPSA is a well-established predictor of aqueous solubility and membrane permeability. The doubling of tPSA suggests the target compound will be substantially more water-soluble than simple alkyl maleimides. For a medicinal chemist or fragment-based screening campaign, this translates to more reliable dosing in biochemical assays and reduced reliance on DMSO as a cosolvent, which can introduce unwanted assay artifacts.

ADME Solubility Formulation

High-Value Application Scenarios for 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione (66234-84-2)


Novel Covalent Probe Design in Chemical Biology

The compound's unique 1-hydroxy-2-oxopropyl group introduces hydrogen-bonding and reversible covalent capabilities not present in standard maleimides . A chemical biology laboratory seeking to develop a novel activity-based probe for mapping serine hydrolases, kinases, or other enzyme classes would prioritize this scaffold. The α-hydroxy ketone can engage nucleophilic residues via distinct mechanisms relative to acylating maleimides, enabling the capture of novel targets that escape reagents like N-ethylmaleimide.

High-Temperature Organic Synthesis Requiring Liquid-Phase Reagents

With a predicted boiling point of 333.3 °C, the compound can serve as a liquid-phase maleimide dienophile in Diels-Alder reactions at elevated temperatures where N-methylmaleimide (bp 185 °C) would have boiled off . This property makes it an ideal candidate for solvent-free or high-temperature polymerizations, enabling chemistries that lower-boiling analogs cannot support.

Discovery Screening for Underexplored Chemical Space

The complete absence of publicly documented bioactivity data positions this compound as a high-value acquisition for pharmaceutical screening collections seeking to diversify away from heavily annotated, fatigued chemotypes . A drug discovery program targeting novel anti-infective, oncology, or inflammation pathways can secure a structurally unique, biologically clean starting point with an extremely low risk of prior-art conflicts relative to screening N-phenylmaleimide or other common maleimides.

Process Chemistry with Enhanced Safety and Containment

The extremely low predicted vapor pressure (9.8 × 10⁻⁶ mmHg) offers a significant industrial hygiene advantage . A contract research organization or pharma pilot plant scaling up a synthesis requiring a maleimide intermediate would select this compound over N-phenylmaleimide (vapor pressure ~0.1 mmHg) to reduce airborne exposure risk, simplify engineering controls, and lower the burden of environmental permitting for volatile organic emissions.

Quote Request

Request a Quote for 1-(1-Hydroxy-2-oxopropyl)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.